5-(2-Aminoethyl)-2-methoxybenzene-1-sulfonamide hydrochloride
Overview
Description
“5-(2-Aminoethyl)-2-methoxybenzene-1-sulfonamide hydrochloride” is a complex organic compound. It contains an aminoethyl group (-NH2), a methoxy group (-OCH3), a benzene ring, a sulfonamide group (-SO2NH2), and a hydrochloride group (-HCl). These functional groups suggest that it might have properties similar to other sulfonamides, which are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring, a common feature in aromatic compounds, could impart stability to the molecule. The electron-donating methoxy group and electron-withdrawing sulfonamide group could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aminoethyl group might participate in reactions typical of amines, such as acid-base reactions or nucleophilic substitutions . The sulfonamide group could potentially undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar sulfonamide and hydrochloride groups could enhance its solubility in water . The compound’s boiling and melting points, density, and other properties would need to be determined experimentally .Mechanism of Action
Target of Action
The primary target of 5-(2-Aminoethyl)-2-methoxybenzene-1-sulfonamide hydrochloride, also known as AEBSF, is serine proteases . Serine proteases are a type of protease, a group of enzymes that break down proteins and peptides. They play a crucial role in numerous biological processes, including digestion, immune response, blood clotting, and cell division .
Mode of Action
AEBSF acts as an irreversible inhibitor of serine proteases . It achieves this by covalently modifying the hydroxyl group of serine residues in the protease, which prevents the enzyme from catalyzing the breakdown of proteins . This modification adds an additional 183.0354 Da to each modified residue .
Biochemical Pathways
By inhibiting serine proteases, AEBSF affects several biochemical pathways. For instance, it can influence the coagulation cascade , a series of reactions that ultimately form a clot to prevent bleeding. Serine proteases like thrombin play a key role in this process . Additionally, AEBSF can impact the complement system , an immune response that helps antibodies clear pathogens from an organism .
Pharmacokinetics
It’s known that aebsf is water-soluble , which could influence its bioavailability and distribution throughout the body.
Result of Action
The inhibition of serine proteases by AEBSF can have various molecular and cellular effects, depending on the specific protease being targeted. For example, inhibiting thrombin can prevent blood clot formation, while inhibiting trypsin can affect protein digestion .
Action Environment
The action, efficacy, and stability of AEBSF can be influenced by various environmental factors. For instance, AEBSF is more stable at low pH values . Therefore, the acidity of the environment in which AEBSF is present can impact its effectiveness as a serine protease inhibitor.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(2-aminoethyl)-2-methoxybenzenesulfonamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S.ClH/c1-14-8-3-2-7(4-5-10)6-9(8)15(11,12)13;/h2-3,6H,4-5,10H2,1H3,(H2,11,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCIZOOMWMXYIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)S(=O)(=O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.